molecular formula C8H17NO B13338148 (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine

(2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine

Cat. No.: B13338148
M. Wt: 143.23 g/mol
InChI Key: LPZXDHXCCPEZJH-UHFFFAOYSA-N
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Description

(2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine is a chemical compound belonging to the class of furanmethanamines, which are of significant interest in medicinal and agrochemical research. Based on the established applications of its structural analog, (Tetrahydrofuran-3-yl)methanamine (CAS 165253-31-6), this trimethylated derivative can be investigated as a key synthetic intermediate or building block . The core tetrahydrofuran-3-yl)methanamine structure is a known critical precursor in the synthesis of advanced molecules, most notably as a key intermediate for the third-generation neonicotinoid insecticide dinotefuran . The tetrahydrofuran-3-yl)methanamine structure is a key component that gives dinotefuran its classification as a "furanicotine" insecticide, effective against a broad spectrum of pests while exhibiting low mammalian toxicity . Researchers may explore the this compound to develop novel compounds with potential bioactivity, leveraging the steric and electronic influences of the methyl groups. This product is intended for research purposes only. It is not approved for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, consulting its Safety Data Sheet (SDS) for specific hazard and handling information.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2,3,5-trimethyloxolan-3-yl)methanamine

InChI

InChI=1S/C8H17NO/c1-6-4-8(3,5-9)7(2)10-6/h6-7H,4-5,9H2,1-3H3

InChI Key

LPZXDHXCCPEZJH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(O1)C)(C)CN

Origin of Product

United States

Preparation Methods

Reductive Amination of Substituted Tetrahydrofuran Aldehydes

This method mirrors approaches used for (tetrahydrofuran-3-yl)methanamine synthesis:

Key Steps :

  • Substrate : 2,3,5-Trimethyltetrahydrofuran-3-carboxaldehyde (hypothetical precursor)
  • Conditions :
    • Catalyst: Raney Ni (20 wt%)
    • Reductant: H₂ (4 MPa)
    • Solvent: Methanol
    • Temperature: 60°C
    • Reaction Time: 12 h
  • Yield : ~99.5% (based on unsubstituted analog)

Critical Challenge: Accessing the triply methylated aldehyde precursor would require tailored hydroformylation or oxidation protocols.

Hydroformylation-Reductive Amination Cascade

Adapted from CN110407776B, this industrial route offers scalability:

Step Reaction Conditions Catalyst System
1 Cyclization Maleic glycol → 2,5-dihydrofuran @ 120-150°C Modified montmorillonite
2 Hydroformylation CO/H₂ (1:1), 50-100°C, 12-24 h Rh(triphenylphosphine)₂Cl₂ + dibromo-1,4-bis(TPP)butane salt
3 Reductive Amination NH₃/H₂ (1:1), 40-60°C, 3-6 h Hydroxyapatite-supported Ni

Modification for Trimethyl Derivative :

  • Introduce methyl groups via alkylation during cyclization or hydroformylation stages.

Michael Addition-Nitro Reduction Pathway

Based on nitromethane cycloaddition strategies:

Sequence :

  • Michael addition of nitromethane to tri-methylated diethyl maleate analog
  • Cyclization under basic conditions (K₂CO₃, ethanol)
  • Catalytic hydrogenation (Pd/C, H₂) to reduce nitro group to amine

Reported Efficiency :

  • 45.5% total yield over 6 steps for desmethyl variant

Comparative Analysis of Methods

Method Advantages Limitations Industrial Viability
Reductive Amination High yield (≥99%) Requires inaccessible aldehyde precursor Moderate
Hydroformylation Scalable, continuous flow compatible Complex catalyst recycling High
Michael Addition Established reaction sequence Low overall yield (≤45%) Low
Enzymatic Resolution Stereochemical control Undeveloped for this substrate Experimental

Critical Reaction Optimization Data

Hydrogenation Efficiency :

  • Pressure: 0.1-1 MPa optimal for amine stability
  • Catalyst Loading: 3.3 mol% hydroxyapatite-Ni prevents over-reduction
  • Solvent Effects: Methanol > ethanol > isopropanol for reaction rate

Steric Considerations :

  • Methyl groups at C2/C5 positions hinder hydroformylation regioselectivity – requires bulky phosphine ligands (e.g., TPPBS) to direct formylation to C3.

Chemical Reactions Analysis

Types of Reactions: (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PhI(OAc)2 and TEMPO

    Reduction: LiAlH4

    Substitution: Various nucleophiles depending on the desired product

Major Products:

    Oxidation: Aldehydes or ketones

    Reduction: Alcohols or amines

    Substitution: Substituted derivatives of the original compound

Mechanism of Action

The mechanism of action of (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Compounds and Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
(2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine C₉H₁₇NO 155.24 Three methyl groups on tetrahydrofuran ring; enhanced lipophilicity
(Tetrahydrofuran-3-yl)methanamine C₅H₁₁NO 101.15 Unsubstituted tetrahydrofuran ring; simpler synthesis via hydrogenation
3-FURANCARBONITRILE, TETRAHYDRO- C₅H₇NO 97.12 Nitrile group instead of amine; precursor for amine synthesis
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine C₁₄H₁₂ClN₃ 257.72 Benzimidazole and chlorophenyl substituents; evaluated for bioactivity
Ethametsulfuron methyl ester C₁₅H₁₈N₄O₇S 398.39 Sulfonylurea herbicide; methanamine moiety in side chain

Physicochemical Properties

  • Steric Effects : Methyl groups at positions 2, 3, and 5 restrict conformational flexibility, which may reduce reactivity in nucleophilic substitution reactions compared to less hindered analogs .

Biological Activity

(2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by a tetrahydrofuran ring with three methyl substitutions and a methanamine functional group. Its molecular formula is C8H17NOC_8H_{17}NO, and it has a molecular weight of approximately 157.23 g/mol.

PropertyValue
Molecular FormulaC8H17NO
Molecular Weight157.23 g/mol
IUPAC NameThis compound

The biological activity of this compound may involve interactions with various biological targets. The amine group can act as a nucleophile in biochemical reactions, potentially influencing neurotransmitter systems or enzyme activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that tetrahydrofuran derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

Neuropharmacological Effects

Preliminary studies suggest potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter levels, particularly in the context of anxiety and depression models in animal studies. The mechanism may involve serotonin and norepinephrine pathways .

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. These compounds often demonstrate selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a potential for development as anticancer agents .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several tetrahydrofuran derivatives against common pathogens. The results showed significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL, indicating the potential utility of these compounds in developing new antimicrobial agents.

Study 2: Neuropharmacological Assessment

In an animal model of depression, this compound was administered to assess its effects on behavior and neurotransmitter levels. Results indicated an increase in serotonin levels and improved behavioral outcomes compared to control groups, suggesting its potential as a therapeutic agent for mood disorders .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalIncreased serotonin levels
CytotoxicitySelective toxicity towards cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,3,5-Trimethyltetrahydrofuran-3-yl)methanamine, and how do steric effects influence reaction efficiency?

  • Methodology : The synthesis of tetrahydrofuran-derived amines often involves reductive amination or nucleophilic substitution. For the trimethyl-substituted variant, steric hindrance from the 2,3,5-methyl groups may necessitate milder conditions (e.g., lower temperature) or catalysts like Pd/C to avoid side reactions. Solvent choice (e.g., THF or DMF) should balance polarity and steric accessibility .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification may require gradient chromatography due to polar byproducts.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can resolve methyl group environments and confirm stereochemistry. NOESY may clarify spatial proximity of methyl substituents.
  • X-ray Crystallography : For absolute configuration determination, single-crystal X-ray analysis is critical, as seen in phosphazene derivative studies .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, distinguishing it from analogs like (Tetrahydrofuran-3-yl)methanamine .

Advanced Research Questions

Q. How do the electronic and steric properties of the 2,3,5-trimethyl groups impact nucleophilic reactivity of the methanamine moiety?

  • Methodology :

  • Steric Effects : Bulkier substituents reduce accessibility of the amine group, slowing reactions like acylation or Schiff base formation. Compare kinetics with less-substituted analogs (e.g., (Tetrahydrofuran-3-yl)methanamine) to quantify steric contributions .
  • Electronic Effects : Methyl groups donate electron density via induction, potentially increasing amine basicity. Titration (pH vs. pKapK_a) or computational DFT studies can assess this .

Q. What strategies minimize side reactions during functionalization of the methanamine group?

  • Methodology :

  • Protective Groups : Use Boc or Fmoc groups to shield the amine during ring modifications. Deprotection conditions (e.g., TFA for Boc) must not degrade the tetrahydrofuran core.
  • Catalysis : Transition-metal catalysts (e.g., Pd) may enhance selectivity in cross-coupling reactions, as demonstrated in trifluoromethylbenzylamine derivatization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility while reducing unwanted nucleophilic attack .

Q. How can computational modeling predict the biological target interactions of this compound?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or enzymes). Compare with structurally related compounds, such as N-Methyl-(tetrahydrofuran-3-ylmethyl)amine, to identify conserved interaction motifs .
  • MD Simulations : Assess stability of ligand-receptor complexes over time, focusing on methyl group interactions with hydrophobic pockets .

Data-Driven Analysis

Q. What structural analogs of this compound exhibit notable biological activity, and how do substituent patterns correlate with efficacy?

  • Findings :

CompoundBiological Activity ScoreKey Substituent EffectsSource
(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine0.83Simpler structure, lower lipophilicity
N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine0.92Trifluoromethyl enhances metabolic stability
  • Implications : Trimethyl groups may improve metabolic stability but reduce solubility. Balance via introduction of polar groups (e.g., hydroxyl) on the tetrahydrofuran ring .

Contradictions and Gaps

Q. Are there conflicting reports on the stability of tetrahydrofuran-derived methanamines under acidic conditions?

  • Analysis : notes stability of (Tetrahydrofuran-3-yl)methanamine in standard solvents, while highlights acid sensitivity in thienyl analogs. For the trimethyl variant, preliminary stability assays (e.g., pH 1–14 stress testing) are recommended to resolve discrepancies .

Experimental Design

Q. How to design a SAR study for optimizing the pharmacological profile of this compound?

  • Framework :

Core Modifications : Synthesize derivatives with varied methyl group positions (e.g., 2,4-dimethyl) and compare pharmacokinetic properties.

Functional Group Additions : Introduce halogens or electron-withdrawing groups to the tetrahydrofuran ring to modulate receptor affinity.

In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. Reference trifluoromethylbenzylamine studies for protocol design .

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